4-(Aminomethyl)phenylalanine
Overview
Description
4-(Aminomethyl)phenylalanine is a noncanonical aminomethyl derivative of the amino acid phenylalanine . It is a unique scaffold with nucleophilic and electrophilic motifs found in various N-containing heterocycles .
Synthesis Analysis
The key step in the synthesis of 4-(Aminomethyl)phenylalanine involves a diazotransfer reaction using imidazolesulfonylazide. The free base form of 4-(Aminomethyl)phenylalanine is commercially available and its hydrochloric salt form is readily synthesized in one step from L-phenylalanine without chromatography .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)phenylalanine is C10H14N2O2. It has an average mass of 194.230 Da and a monoisotopic mass of 194.105530 Da .Chemical Reactions Analysis
4-(Aminomethyl)phenylalanine is suitable for solution phase peptide synthesis . It can also be used in the chemoselective synthesis of β-enaminones by aza-Michael addition of aminoalkyl-, phenol- and thio-anilines to ynones under metal-free conditions .Physical And Chemical Properties Analysis
4-(Aminomethyl)phenylalanine has a density of 1.2±0.1 g/cm3, a boiling point of 378.5±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C. It has 4 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
1. Self-Assembling Behavior in Peptide Synthesis
4-(Aminomethyl)phenylalanine, a derivative of phenylalanine, demonstrates significant applications in peptide synthesis. Studies have shown that certain phenylalanine-containing peptides, due to their efficient aromatic-aromatic interactions, exhibit a high tendency to form different self-assembled materials. This self-assembling behavior is critical for developing new materials with unique properties (Singh et al., 2020).
2. Electrochemical Sensors and Biosensors
The electroanalysis of phenylalanine, including its derivatives, is vital for monitoring certain genetic disorders like phenylketonuria. Electrochemical sensors and biosensors have been developed for detecting phenylalanine concentrations in biological fluids, which is important for health status assessment (Dinu & Apetrei, 2020).
3. Unnatural Amino Acid Synthesis
4-(Aminomethyl)phenylalanine plays a role in the synthesis of unnatural amino acids, which are utilized as probes in protein structure and dynamics studies. These amino acids, such as 4-(azidomethyl)-L-phenylalanine, have shown promise due to their stable characteristics and the potential for high-yield incorporation into proteins (Shi, Brewer, & Fenlon, 2016).
4. Plant Metabolism and Biosynthesis
Phenylalanine, including its derivatives, plays a crucial role in plant metabolism. It acts as a precursor for various compounds essential for plant growth, defense, and reproduction. Understanding the metabolism of phenylalanine in plants, especially in trees, has implications for agriculture and forestry (Pascual et al., 2016).
5. Genetic Encodability in Fluorescent Amino Acids
The development of genetically encodable fluorescent amino acids, like 4-phenanthracen-9-yl-l-phenylalanine, which emits greenish blue light, has applications in research, biotechnology, and pharmaceuticals. Such developments aid in cellular imaging and tracking of biological processes (Gupta, Garreffi, & Guo, 2020).
6. Industrial Production of L-Phenylalanine
4-(Aminomethyl)phenylalanine is involved in the production of L-Phenylalanine, an essential amino acid with widespread applications in food and medicine. Research into optimizing its industrial production, especially through genetic engineering and enzyme studies, highlights its economic and health-related significance (Ding et al., 2016).
Safety And Hazards
When handling 4-(Aminomethyl)phenylalanine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
It also has potential applications in the construction of various N-containing heterocycles .
properties
IUPAC Name |
(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVNKFUEUXUWDV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)phenylalanine | |
CAS RN |
1991-96-4 | |
Record name | 4-Aminomethylphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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